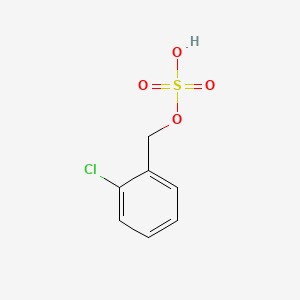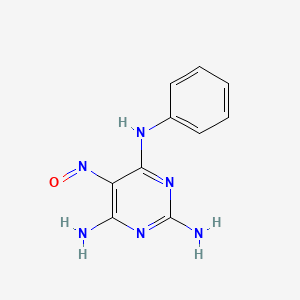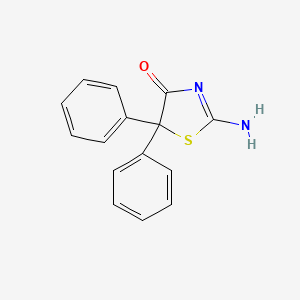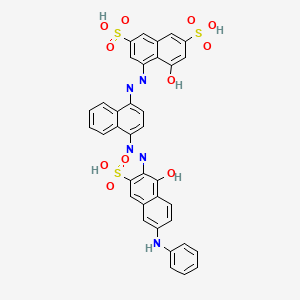
Brilliant Fast Blue GG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brilliant Fast Blue GG is a synthetic dye belonging to the triphenylmethane family. It is widely used in various industries, including textiles, food, and pharmaceuticals, due to its vibrant blue color and stability. The compound is known for its excellent staining properties, making it a popular choice for biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Brilliant Fast Blue GG is synthesized through a series of chemical reactions involving aromatic compounds. The primary synthetic route involves the condensation of 2-formylbenzenesulfonic acid with an appropriate aniline derivative, followed by oxidation. This process results in the formation of the triphenylmethane structure characteristic of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and efficiency. After the reaction, the product is purified through filtration and crystallization to obtain the final dye in its pure form .
Chemical Reactions Analysis
Types of Reactions: Brilliant Fast Blue GG undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the dye’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: The dye can be oxidized using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH₄) or zinc dust in the presence of an acid.
Substitution: Substitution reactions involve the replacement of functional groups on the dye molecule.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct properties and applications in different fields .
Scientific Research Applications
Brilliant Fast Blue GG has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Brilliant Fast Blue GG involves its interaction with specific molecular targets and pathways. In ophthalmic applications, the dye selectively stains the internal limiting membrane (ILM) of the retina, making it easier to identify and remove during surgery . The dye binds to proteins and other cellular components, enhancing their visibility under a microscope .
In biological research, this compound binds to proteins through hydrophobic interactions and ionic bonds, allowing for the visualization of protein bands in electrophoresis gels . The dye’s high affinity for fibronectin, a major component of the ILM, contributes to its effectiveness in retinal surgeries .
Comparison with Similar Compounds
Brilliant Fast Blue GG is often compared with other similar compounds, such as Brilliant Blue FCF and Coomassie Brilliant Blue. These dyes share similar structures and applications but have distinct properties that make them unique.
Brilliant Blue FCF: Also known as FD&C Blue No. 1, this dye is primarily used as a colorant in food and cosmetics.
Coomassie Brilliant Blue: This dye is widely used in protein staining for electrophoresis.
Uniqueness of this compound: this compound stands out due to its high affinity for specific cellular components, making it particularly useful in ophthalmic surgeries and biological research. Its stability and vibrant color also contribute to its widespread use in various industries .
Properties
CAS No. |
6483-67-6 |
|---|---|
Molecular Formula |
C36H25N5O11S3 |
Molecular Weight |
799.8 g/mol |
IUPAC Name |
4-[[4-[(6-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C36H25N5O11S3/c42-32-19-25(54(47,48)49)16-21-15-24(53(44,45)46)18-31(34(21)32)40-38-29-12-13-30(28-9-5-4-8-27(28)29)39-41-35-33(55(50,51)52)17-20-14-23(10-11-26(20)36(35)43)37-22-6-2-1-3-7-22/h1-19,37,42-43H,(H,44,45,46)(H,47,48,49)(H,50,51,52) |
InChI Key |
LINZZVAECORMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


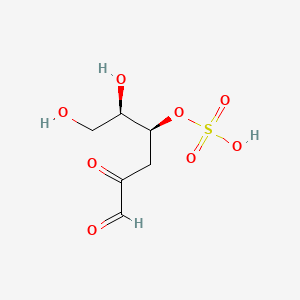
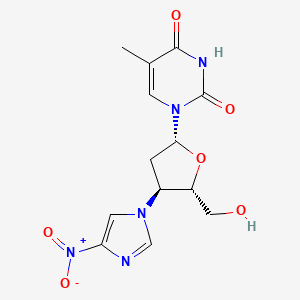
![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
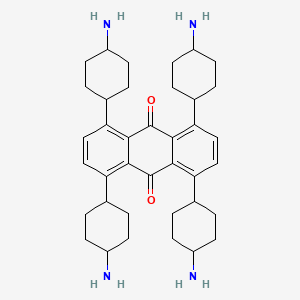
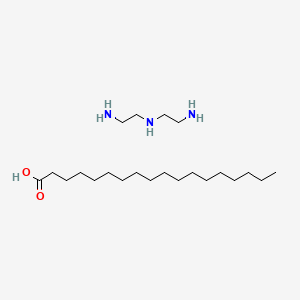
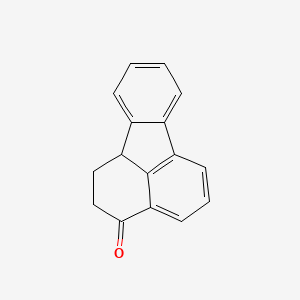

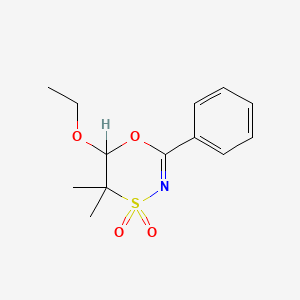

![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
